Canagliflozin HbA1c Reduction vs. Empagliflozin and Dapagliflozin in Real-World Diabetes Cohort
In a real-world cross-comparison of 21,263 adults with type 2 diabetes from the ABCD audit programme, empagliflozin was associated with a larger adjusted HbA1c reduction than canagliflozin (-10.6 mmol/mol [E] vs -9.8 mmol/mol [C]; p<0.001) [1]. The quantified difference of 0.8 mmol/mol (approximately 0.07% in HbA1c percentage units) represents a statistically significant but clinically modest distinction in glycemic efficacy that may influence drug selection in precision medicine or experimental protocols requiring specific glycemic outcomes.
| Evidence Dimension | HbA1c reduction (adjusted change in mmol/mol) |
|---|---|
| Target Compound Data | -9.8 mmol/mol (Canagliflozin) |
| Comparator Or Baseline | -10.6 mmol/mol (Empagliflozin); -9.1 mmol/mol (Dapagliflozin) |
| Quantified Difference | Empagliflozin vs. Canagliflozin: 0.8 mmol/mol greater reduction with empagliflozin; Canagliflozin vs. Dapagliflozin: 0.7 mmol/mol greater reduction with canagliflozin |
| Conditions | Real-world audit of 21,263 UK adults with T2DM; median follow-up 1.7 years; multivariate linear regression adjusted for baseline characteristics |
Why This Matters
This real-world head-to-head comparison provides procurement-relevant evidence that while canagliflozin's glycemic efficacy is statistically lower than empagliflozin's, it exceeds that of dapagliflozin, informing experimental design and cross-study comparisons.
- [1] Crabtree T, et al. Real-world cross-comparison of metabolic outcomes with different sodium-glucose co-transporter 2 inhibitors agents in adults with type 2 diabetes: results from the Association of British Clinical Diabetologists audit programme. Br J Diabetes. 2024;24(1):34-41. View Source
